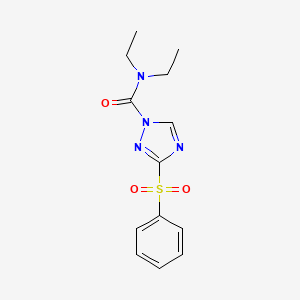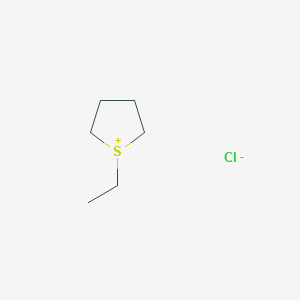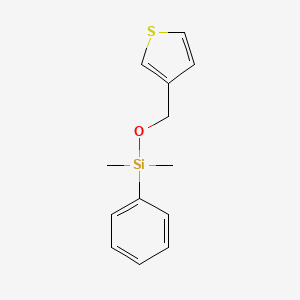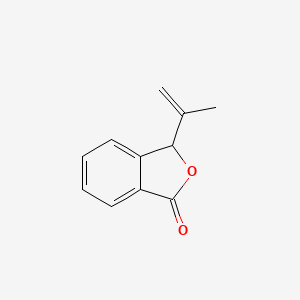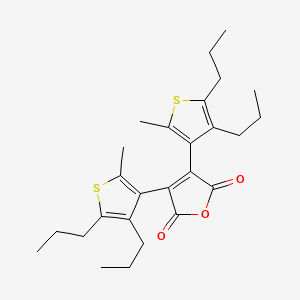
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione is a complex organic compound featuring a furan ring substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with furan-2,5-dione under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings into more saturated forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Scientific Research Applications
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: Another furan derivative with different substituents.
Thiophene-based compounds: Various thiophene derivatives with similar structural motifs.
Uniqueness
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
115726-51-7 |
|---|---|
Molecular Formula |
C26H34O3S2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
3,4-bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C26H34O3S2/c1-7-11-17-19(13-9-3)30-15(5)21(17)23-24(26(28)29-25(23)27)22-16(6)31-20(14-10-4)18(22)12-8-2/h7-14H2,1-6H3 |
InChI Key |
ITMQIYILCCVLPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CCC)CCC)C)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


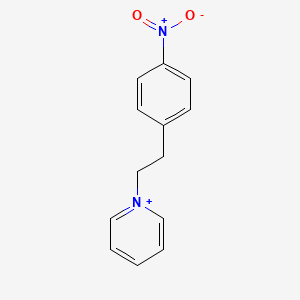
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

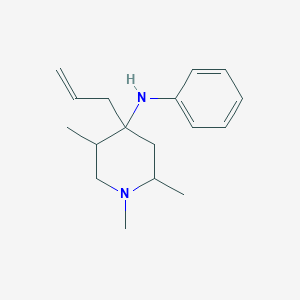
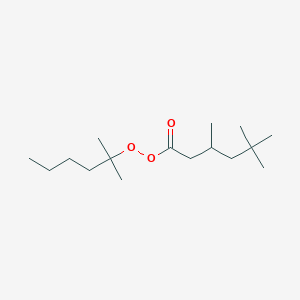
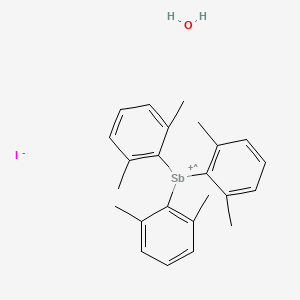
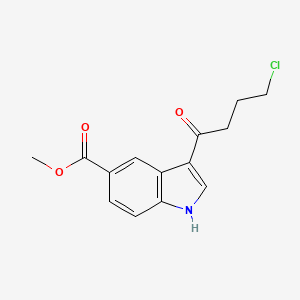
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
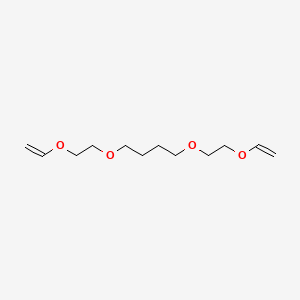
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
